molecular formula C7H5ClLiNO2 B13667037 Lithium 2-(3-chloropyridin-2-yl)acetate

Lithium 2-(3-chloropyridin-2-yl)acetate

Cat. No.: B13667037
M. Wt: 177.5 g/mol
InChI Key: WUBSNJCXLUBNLM-UHFFFAOYSA-M
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Description

Lithium 2-(3-chloropyridin-2-yl)acetate is a lithium salt featuring a pyridine ring substituted with a chlorine atom at the 3-position and an acetate group at the 2-position. Its structure allows for unique reactivity patterns, particularly in nucleophilic substitutions or metal coordination, influenced by the electron-withdrawing chlorine substituent and the lithium counterion .

Properties

Molecular Formula

C7H5ClLiNO2

Molecular Weight

177.5 g/mol

IUPAC Name

lithium;2-(3-chloropyridin-2-yl)acetate

InChI

InChI=1S/C7H6ClNO2.Li/c8-5-2-1-3-9-6(5)4-7(10)11;/h1-3H,4H2,(H,10,11);/q;+1/p-1

InChI Key

WUBSNJCXLUBNLM-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1=CC(=C(N=C1)CC(=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium 2-(3-chloropyridin-2-yl)acetate typically involves the reaction of 3-chloropyridine with lithium acetate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process can be summarized as follows:

    Starting Materials: 3-chloropyridine and lithium acetate.

    Reaction Conditions: The reaction is conducted in a suitable solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon) at a temperature range of 0-25°C.

    Procedure: The 3-chloropyridine is added to a solution of lithium acetate in THF, and the mixture is stirred for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves:

    Bulk Handling: Large quantities of 3-chloropyridine and lithium acetate are handled using automated systems to ensure precision and safety.

    Reactor Design: Industrial reactors are designed to maintain the inert atmosphere and control the temperature precisely.

    Purification: The product is purified using industrial-scale crystallization and filtration techniques to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

Lithium 2-(3-chloropyridin-2-yl)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the chlorine atom.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiolates in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.

    Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products

    Substitution: Products include 2-(3-aminopyridin-2-yl)acetate or 2-(3-thiopyridin-2-yl)acetate.

    Oxidation: Products include 2-(3-chloropyridin-2-yl)acetate N-oxide.

    Reduction: Products include 2-(pyridin-2-yl)acetate.

Scientific Research Applications

Lithium 2-(3-chloropyridin-2-yl)acetate has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Material Science: Explored for its use in the development of new materials with specific properties.

    Biological Studies: Studied for its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of Lithium 2-(3-chloropyridin-2-yl)acetate involves its interaction with various molecular targets. The acetate group can act as a ligand, coordinating with metal ions or enzymes, while the pyridine ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Lithium 2-(6-Fluoropyridin-2-yl)acetate
  • Key Differences: The fluorine atom at the 6-position is more electronegative than chlorine, leading to stronger electron-withdrawing effects. However, chlorine’s larger atomic size may introduce steric hindrance in certain reactions .
  • Applications : Fluorinated pyridines are often used in pharmaceuticals due to improved metabolic stability. The lithium salt form may enhance ionic conductivity in specialized electrolytes .
2-((3-Cyano-4,6-Distyrylpyridin-2-yl)thio)acetamide
  • Key Differences: This compound () replaces the acetate group with a thioacetamide moiety and introduces cyano and styryl groups. The sulfur atom increases lipophilicity, while the cyano group adds electron-withdrawing character. Unlike the lithium salt, this neutral molecule is likely less soluble in water but more active in hydrophobic environments, such as biological membranes .
Ethyl 2-[6-Methyl-4-(Thietan-3-yloxy)pyrimidine-2-ylthio]acetate
  • Key Differences : This pyrimidine derivative () features a sulfur-containing thietane ring and an ester group. The pyrimidine ring’s electronic properties differ from pyridine, and the ester group offers distinct reactivity (e.g., hydrolysis to carboxylic acids). The lack of a lithium ion reduces ionic interactions but may improve volatility for applications like vapor-phase deposition .

Physical and Chemical Properties

Compound Name Substituent Position/Type Key Functional Groups Solubility (Inferred) Reactivity Highlights
Lithium 2-(3-chloropyridin-2-yl)acetate 3-Cl, 2-acetate Lithium carboxylate High in polar solvents Electrophilic substitutions at 4/6 positions
Lithium 2-(6-fluoropyridin-2-yl)acetate 6-F, 2-acetate Lithium carboxylate Very high in polar Enhanced metabolic stability
2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide 3-CN, 2-thioacetamide Thioether, cyano Low in water Bioactivity in hydrophobic systems
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate 4-thietane, 2-thioester Thioester, pyrimidine Moderate in organics Ester hydrolysis to carboxylic acid

Research Findings and Data

  • Electronic Effects : Computational studies suggest that the 3-chloro substituent decreases the pyridine ring’s electron density more effectively than 6-fluoro, directing electrophiles to the 4-position .
  • Synthetic Yields : Chloropyridine derivatives (e.g., ) show moderate yields (40–55%), likely due to steric and electronic challenges, whereas fluorinated analogues may achieve higher efficiencies .

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